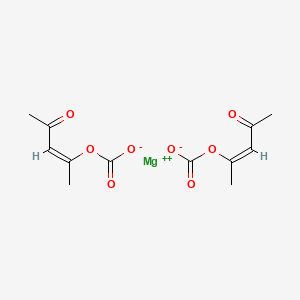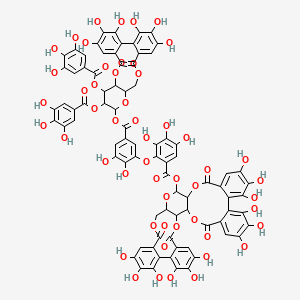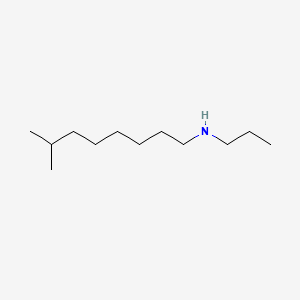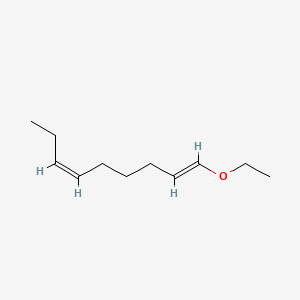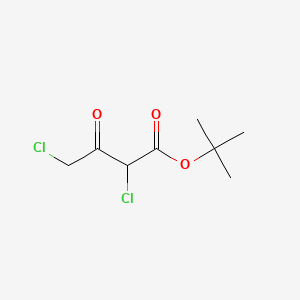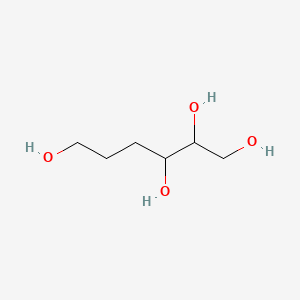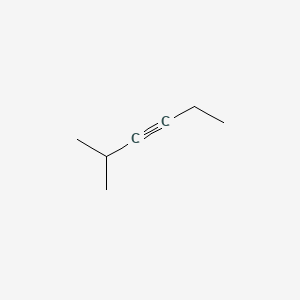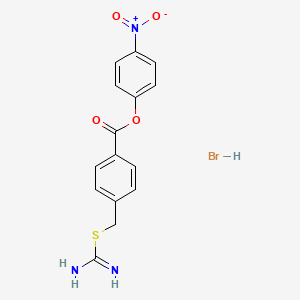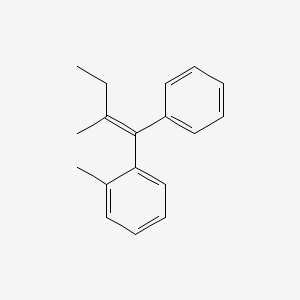
(2-Methyl-1-phenyl-1-butenyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1-phenyl-1-butenyl)toluene is an organic compound with the molecular formula C18H20. It is a colorless or slightly yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is used in various chemical syntheses and has applications in different industries due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
(2-Methyl-1-phenyl-1-butenyl)toluene can be synthesized through several methods. One common synthetic route involves the alkylation of toluene with 2-methyl-1-phenyl-1-butene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified through distillation or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
(2-Methyl-1-phenyl-1-butenyl)toluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: It can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products can include 2-methyl-1-phenyl-1-butanol, 2-methyl-1-phenyl-1-butanone, or 2-methyl-1-phenyl-1-butanoic acid.
Reduction: The major product is 2-methyl-1-phenylbutane.
Substitution: Products vary based on the substituent introduced, such as halogenated derivatives or nitro compounds.
科学研究应用
(2-Methyl-1-phenyl-1-butenyl)toluene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances and flavorings due to its unique aromatic properties.
作用机制
The mechanism of action of (2-Methyl-1-phenyl-1-butenyl)toluene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the phenyl ring’s electron density influences the reactivity and selectivity of the substituents introduced.
相似化合物的比较
Similar Compounds
- 2-Methyl-1-phenyl-1-butene
- 1-Phenyl-1-butenylbenzene
- 2-Phenyl-2-pentene
Uniqueness
(2-Methyl-1-phenyl-1-butenyl)toluene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl ring with a butenyl group and a methyl substituent makes it versatile for various chemical transformations and applications.
属性
CAS 编号 |
84540-53-4 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
1-methyl-2-[(E)-2-methyl-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C18H20/c1-4-14(2)18(16-11-6-5-7-12-16)17-13-9-8-10-15(17)3/h5-13H,4H2,1-3H3/b18-14+ |
InChI 键 |
BDLPZUMLJFQATO-NBVRZTHBSA-N |
手性 SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=CC=C2C)/C |
规范 SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


